4-Nitrophenyl chloroformate

Catalog No.
S750009
CAS No.
7693-46-1
M.F
C7H4ClNO4
M. Wt
201.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl chloroformate

CAS Number

7693-46-1

Product Name

4-Nitrophenyl chloroformate

IUPAC Name

(4-nitrophenyl) carbonochloridate

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

InChI

InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H

InChI Key

NXLNNXIXOYSCMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl

Synonyms

Carbonochloridic Acid 4-Nitrophenyl Ester; (4-Nitrophenoxy)carbonyl Chloride; (p-Nitrophenoxy)carbonyl Chloride; 4-Nitrophenyl Carbonochloridate; 4-Nitrophenyl Chlorocarbonate; Chloroformic Acid 4-nitrophenyl Ester; Chloroformic Acid p-Nitrophenyl Es

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl
Origin and Significance

NPC is a synthetic compound not found naturally. It plays a crucial role in organic synthesis, particularly in the formation of amide bonds (peptide bonds) between biomolecules like proteins and antibodies [].

Citation:

  • N-Terminal PEGylation of Proteins for Enhanced Dispersability - Bioconjugate Chem. 2004, 15 (3), 470-478

Molecular Structure Analysis

NPC possesses a unique structure with several key features (see Figure 1):

  • Aromatic ring

    The presence of a benzene ring with a nitro group (NO2) attached at the 4th position provides aromatic stability and contributes to the electron-withdrawing nature of the molecule [].

  • Carbonyl chloride (COCl)

    This functional group makes NPC an acylating agent, readily reacting with nucleophiles like amines to form amides [].

Citation:

  • 4-Nitrophenyl chloroformate: - Sigma-Aldrich

[Figure 1] 4-Nitrophenyl Chloroformate Structure


Chemical Reactions Analysis

NPC participates in various reactions important for organic synthesis:

  • Amide bond formation: This is the primary application of NPC. It reacts with amine groups (present in amino acids and proteins) to form amide bonds. Here's the balanced equation:

R-NH2 (Amine) + ClCOOC6H4NO2 (NPC) → R-C(O)-NHC6H4NO2 (Amide) + HCl (Hydrochloric acid) []

  • Synthesis of carbonates and thiocarbonates

    NPC can react with alcohols and thiols to form mixed carbonates and thiocarbonates, respectively.

  • Preparation of diazoacetates

    NPC can be used in the synthesis of diazoacetates, useful intermediates in organic synthesis.


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H4ClNO4
  • Molecular Weight: 201.56 g/mol []
  • Physical state: Solid at room temperature []
  • Melting point: No data available
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like acetone, chloroform, and benzene []. Insoluble in water [].
  • Stability: Moisture sensitive. Decomposes in water and upon exposure to light [, ].

NPC acts as an acylating agent. The electrophilic carbonyl carbon (C=O) of the chloroformate group reacts with nucleophilic amine groups, forming an amide bond and releasing a chloride ion (Cl-).

Citation:

  • N-Terminal PEGylation of Proteins for Enhanced Dispersability - Bioconjugate Chem. 2004, 15 (3), 470-478

NPC is a hazardous material and requires careful handling in research settings:

  • Toxicity: NPC is toxic upon inhalation, ingestion, or skin contact. It can cause irritation and

Coupling Agent

One prominent application of NPC is as a coupling agent for the formation of various biomolecules, including:

  • Ureas: NPC facilitates the reaction between amines and carboxylic acids to form urea bonds, crucial for constructing peptide linkages and creating various pharmaceuticals [].
  • Carbamates: Similar to urea formation, NPC enables the coupling of amines with alcohols to generate carbamate linkages, finding applications in the synthesis of pesticides and fungicides [].
  • Carbonates: NPC can also mediate the reaction between alcohols and phenols to form carbonate bonds, valuable in the production of polycarbonates and other polymers [].

Solid-Phase Peptide Synthesis (SPPS)

NPC plays a crucial role in SPPS, a technique for constructing peptides efficiently. It acts as a building block, allowing for the introduction of specific functionalities onto the peptide side chains. This enables the creation of customized peptides with desired properties for research purposes, such as exploring protein-protein interactions or developing novel drug candidates [].

Other Applications

Beyond the aforementioned uses, NPC finds applications in other areas of scientific research, including:

  • Modification of biomolecules: NPC can be used to introduce nitrophenyl groups onto biomolecules, facilitating their detection and purification in research studies [].
  • Synthesis of complex molecules: Due to its reactivity, NPC can be employed in the multi-step synthesis of various complex organic molecules, contributing to the development of new materials and functional compounds [].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (96.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7693-46-1

Wikipedia

4-Nitrophenyl carbonochloridate

General Manufacturing Information

Carbonochloridic acid, 4-nitrophenyl ester: ACTIVE

Dates

Modify: 2023-08-15
Chen et al. Pharmacological convergence reveals a lipid pathway that regulates C. elegans lifespan. Nature Chemical Biology, doi: 10.1038/s41589-019-0243-4, published online 25 March 2019

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